N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological activities and are often used in the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Biologically, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine: In medicine, this compound is being explored for its pharmacological properties. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but research suggests involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one: This compound shares a similar benzoyl-1,2,3,4-tetrahydroquinoline core but differs in the presence of a chloroethanone group.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: Another closely related compound with a different substitution pattern on the quinoline ring.
Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide stands out due to its cyclopropanecarboxamide group, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development may unlock even more uses for this intriguing compound.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(14-8-9-14)21-17-10-11-18-16(13-17)7-4-12-22(18)20(24)15-5-2-1-3-6-15/h1-3,5-6,10-11,13-14H,4,7-9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDJLWMTGLULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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